

# preparing IGF1Rtide stock solutions and working concentrations

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## Compound of Interest

Compound Name: IGF1Rtide

Cat. No.: B574117

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## Application Notes and Protocols for IGF1Rtide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.<sup>[1][2]</sup> Its signaling cascade is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.<sup>[3][4]</sup> **IGF1Rtide** is a synthetic peptide antagonist derived from the human IRS-1 protein, specifically residues 891-902.<sup>[5]</sup> It acts as a competitive inhibitor, blocking the downstream signaling of IGF-1R. These application notes provide detailed protocols for the preparation of **IGF1Rtide** stock solutions and their application in common cell-based assays to study IGF-1R signaling.

### Data Presentation

Table 1: Physicochemical Properties of **IGF1Rtide**

Property	Value	Reference
Amino Acid Sequence	KKKSPGEYVNIEFG	[5]
Molecular Weight	1595.83 g/mol	
Form	Lyophilized Powder	
Purity (by HPLC)	≥95%	
Storage Temperature	-20°C (as lyophilized powder)	[5]

Table 2: Recommended Solvents and Storage for **IGF1Rtide** Solutions

Solution Type	Recommended Solvent	Concentration	Storage Temperature	Shelf Life	Reference
Stock Solution	25 mM Tris-HCl, pH 7.5	1 mg/mL	-20°C (in aliquots)	Up to 1 year (avoid freeze-thaw cycles)	[5]
Working Solution	Cell culture medium or assay buffer	Varies (e.g., 1-100 µM)	Use immediately	Not recommended for storage	General Practice

## Experimental Protocols

### Protocol 1: Preparation of IGF1Rtide Stock Solution (1 mg/mL)

This protocol details the reconstitution of lyophilized **IGF1Rtide** to create a high-concentration stock solution.

Materials:

- **IGF1Rtide** lyophilized powder
- 25 mM Tris-HCl, pH 7.5, sterile

- Sterile, nuclease-free microcentrifuge tubes
- Pipettes and sterile tips

#### Procedure:

- Pre-cool the solvent: Before use, ensure the 25 mM Tris-HCl, pH 7.5 solution is cooled to 4°C.
- Equilibrate the peptide: Allow the vial of lyophilized **IGF1Rtide** to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- Reconstitution:
  - Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
  - Carefully open the vial and add the appropriate volume of 25 mM Tris-HCl, pH 7.5 to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial of **IGF1Rtide**, add 1 mL of the Tris-HCl solution.
  - Gently swirl or vortex the vial at a low speed to dissolve the peptide completely.<sup>[6]</sup> Avoid vigorous shaking, which can cause peptide degradation.<sup>[7]</sup>
- Aliquot and Store:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
  - Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

## Protocol 2: Preparation of IGF1Rtide Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to final working concentrations for use in cell culture experiments.

#### Materials:

- **IGF1Rtide** stock solution (1 mg/mL)
- Sterile cell culture medium or assay buffer
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

#### Procedure:

- Thaw Stock Solution: Thaw a single aliquot of the **IGF1Rtide** stock solution on ice.
- Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final working concentration. For cell-based assays, a typical starting range for peptide inhibitors is 1-100  $\mu$ M. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
  - Example Calculation for a 10  $\mu$ M working solution:
    - Molar concentration of stock solution (1 mg/mL):  $(1 \text{ g/L}) / (1595.83 \text{ g/mol}) = 0.0006266$   
 $M = 626.6 \text{ } \mu\text{M}$
    - Using the  $C_1V_1 = C_2V_2$  formula to prepare 1 mL (1000  $\mu$ L) of a 10  $\mu$ M working solution:  
 $(626.6 \text{ } \mu\text{M})(V_1) = (10 \text{ } \mu\text{M})(1000 \text{ } \mu\text{L})$   $V_1 = (10 * 1000) / 626.6 = 15.96 \text{ } \mu\text{L}$
  - Therefore, add approximately 16  $\mu$ L of the 1 mg/mL stock solution to 984  $\mu$ L of cell culture medium or assay buffer.
- Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or assay buffer. Mix gently by pipetting.
- Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions.[\[5\]](#)

## Protocol 3: In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory effect of **IGF1Rtide** on IGF-1R kinase activity.

#### Materials:

- Recombinant active IGF-1R protein
- **IGF1Rtide** (as substrate and/or inhibitor)
- ATP
- Kinase assay buffer
- 96-well plate
- Plate reader

#### Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, recombinant IGF-1R, and varying concentrations of **IGF1Rtide** as the inhibitor.
- Initiate the kinase reaction by adding ATP and a suitable substrate (if **IGF1Rtide** is not being used as the substrate).
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.
- Include appropriate controls (no enzyme, no inhibitor) to normalize the data.
- Calculate the IC<sub>50</sub> value of **IGF1Rtide** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of **IGF1Rtide** on the proliferation of cancer cells.

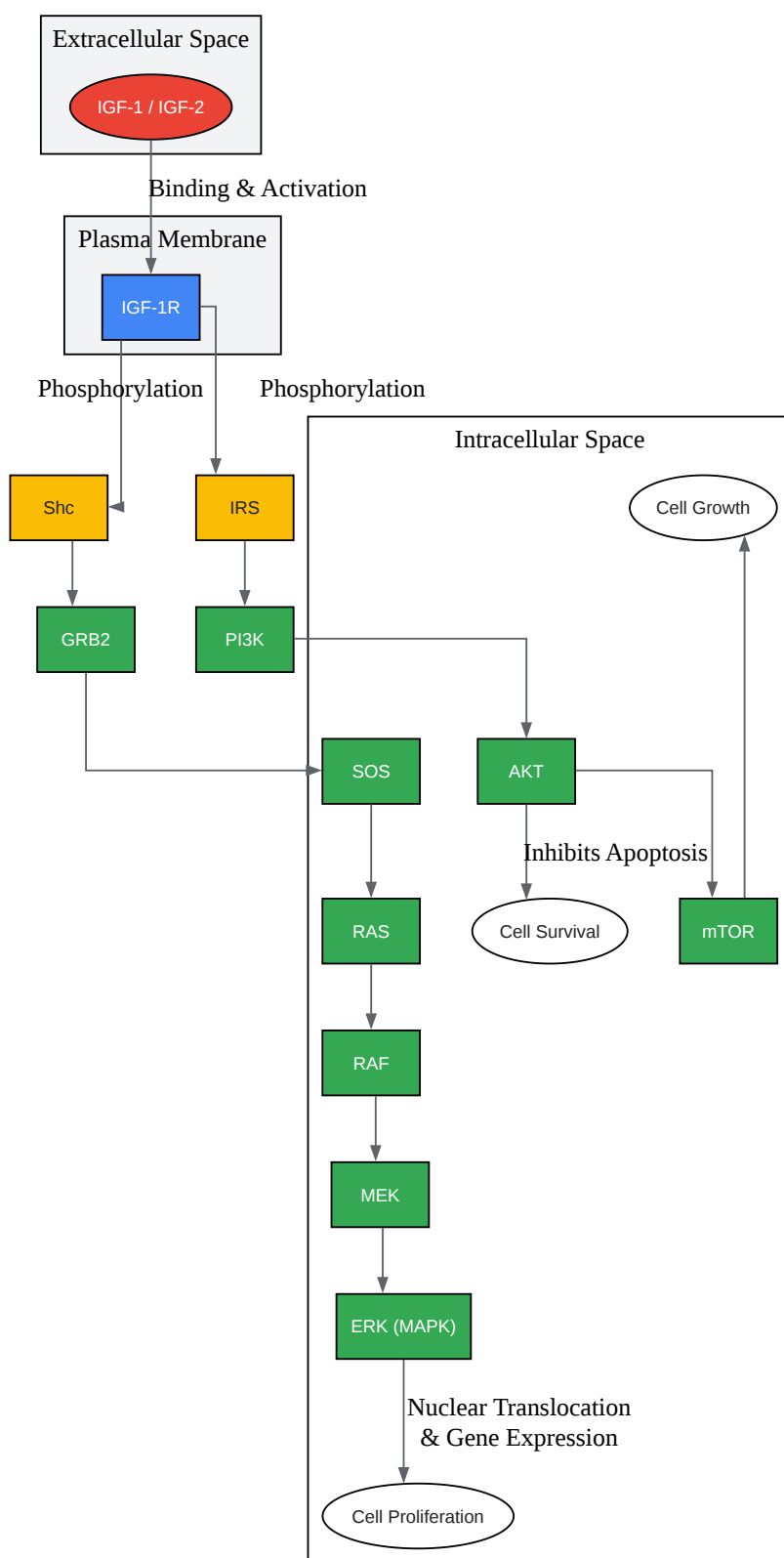
#### Materials:

- Cancer cell line with known IGF-1R expression (e.g., MCF-7, HL-60)[8][9]
- Complete cell culture medium
- **IGF1Rtide** working solutions
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

#### Procedure:

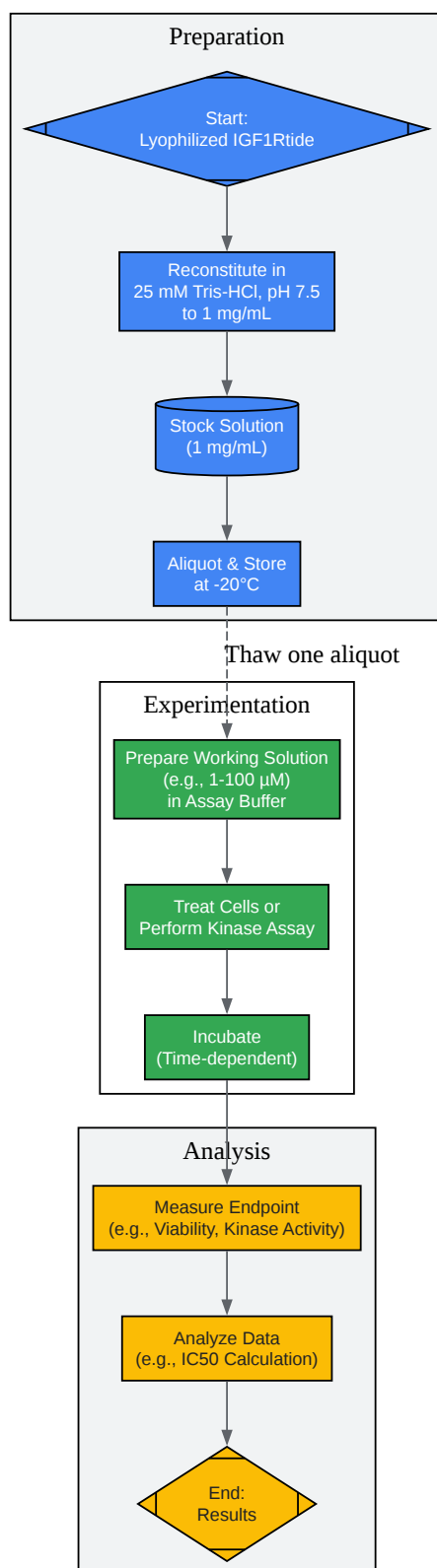
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **IGF1Rtide** (e.g., 0, 1, 5, 10, 25, 50, 100  $\mu$ M). Include a vehicle control (medium with the same concentration of the solvent used for the highest **IGF1Rtide** concentration).
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value of **IGF1Rtide**.

## Visualizations



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Caption: IGF-1R Signaling Pathway.



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Caption: Experimental Workflow for **IGF1Rtide**.



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